

# Application Note: Quantification of Creatinine Monohydrate by High-Performance Liquid Chromatography (HPLC)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Creatinine monohydrate*

Cat. No.: *B14218668*

[Get Quote](#)

## Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of **creatinine monohydrate**. The described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for the analysis of polar compounds like creatinine. This document provides comprehensive experimental protocols, method validation data in accordance with ICH guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method for quality control and research purposes.

## Introduction

**Creatinine monohydrate** is a crystalline form of creatine, a nitrogenous organic acid pivotal in cellular energy metabolism.<sup>[1][2]</sup> Accurate quantification of **creatinine monohydrate** is essential for quality control of raw materials and in the formulation of various products, including dietary supplements and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.

While various HPLC methods exist for quantifying creatinine in biological matrices, this application note focuses on a method developed specifically for the bulk substance, **creatinine monohydrate**.<sup>[3][4][5][6]</sup> The chosen Hydrophilic Interaction Liquid Chromatography (HILIC)

method provides excellent retention and peak shape for this polar analyte without the need for ion-pairing reagents or complex mobile phases.[7][8][9]

## Physicochemical Properties of Creatinine Monohydrate

A thorough understanding of the analyte's properties is fundamental to method development.

| Property            | Value                                                                          | Reference |
|---------------------|--------------------------------------------------------------------------------|-----------|
| Molecular Formula   | C <sub>4</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub> · H <sub>2</sub> O | [10]      |
| Molecular Weight    | 149.15 g/mol                                                                   | [10]      |
| Appearance          | White crystalline powder                                                       | [2]       |
| Solubility in Water | 17 g/L                                                                         |           |
| Melting Point       | 292 °C (decomposes)                                                            | [2]       |
| UV Absorbance       | ~234 nm                                                                        | [3][11]   |

## Experimental Protocols

### Materials and Reagents

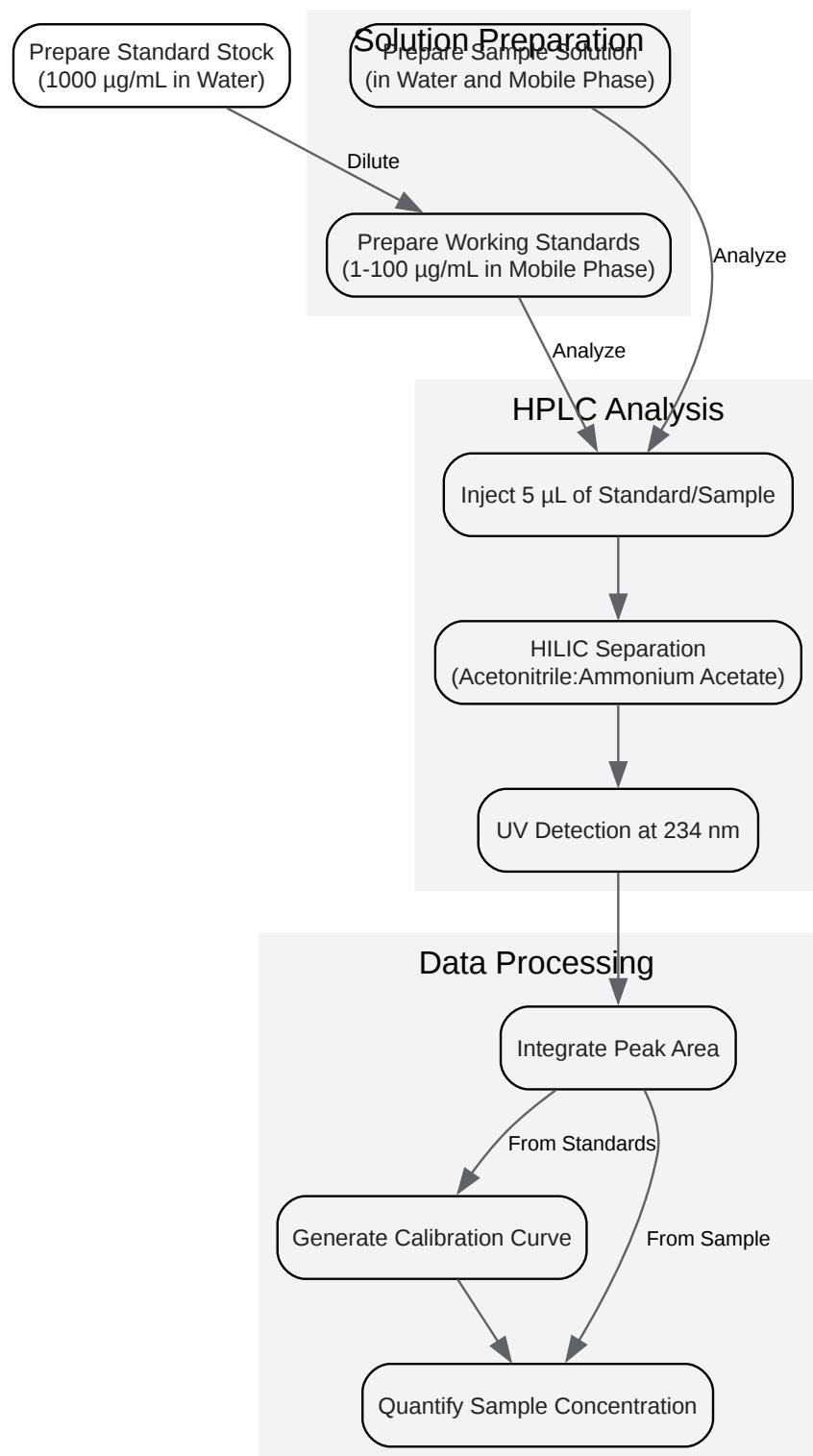
- **Creatinine Monohydrate** Reference Standard (Sigma-Aldrich or equivalent)
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (HPLC Grade)
- Formic Acid (HPLC Grade)
- Deionized Water (18.2 MΩ·cm)

## Instrumentation and Chromatographic Conditions

- HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.

- Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7  $\mu$ m) or equivalent.
- Mobile Phase: 85:15 (v/v) Acetonitrile: 10 mM Ammonium Acetate in Water, pH adjusted to 3.5 with Formic Acid.
- Flow Rate: 0.3 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5  $\mu$ L
- Detection Wavelength: 234 nm
- Run Time: 10 minutes

## Preparation of Standard and Sample Solutions


Standard Stock Solution (1000  $\mu$ g/mL): Accurately weigh approximately 10 mg of **Creatinine Monohydrate** Reference Standard and dissolve it in 10 mL of deionized water in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1  $\mu$ g/mL to 100  $\mu$ g/mL.

Sample Preparation: Accurately weigh approximately 10 mg of the **creatinine monohydrate** sample, dissolve it in 10 mL of deionized water, and then dilute an aliquot with the mobile phase to fall within the calibration curve range.

## Experimental Workflow

## Experimental Workflow for Creatinine Monohydrate Quantification

[Click to download full resolution via product page](#)**Caption: Workflow for HPLC analysis of creatinine monohydrate.**

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

## System Suitability

System suitability was assessed by injecting the 50 µg/mL standard solution six times.

| Parameter          | Acceptance Criteria | Result |
|--------------------|---------------------|--------|
| Tailing Factor     | ≤ 2.0               | 1.2    |
| Theoretical Plates | ≥ 2000              | 5800   |
| %RSD of Peak Area  | ≤ 2.0%              | 0.8%   |

## Linearity

Linearity was evaluated over a concentration range of 1 µg/mL to 100 µg/mL.

| Parameter                         | Result              |
|-----------------------------------|---------------------|
| Concentration Range               | 1 - 100 µg/mL       |
| Correlation Coefficient ( $r^2$ ) | ≥ 0.999             |
| Regression Equation               | $y = 12345x + 6789$ |

## Accuracy

Accuracy was determined by the recovery of known amounts of **creatinine monohydrate** spiked into a placebo.

| Spiked Level | Mean Recovery (%) | %RSD |
|--------------|-------------------|------|
| 80%          | 99.5%             | 1.1% |
| 100%         | 100.2%            | 0.9% |
| 120%         | 99.8%             | 1.0% |

## Precision

Repeatability (Intra-day Precision):

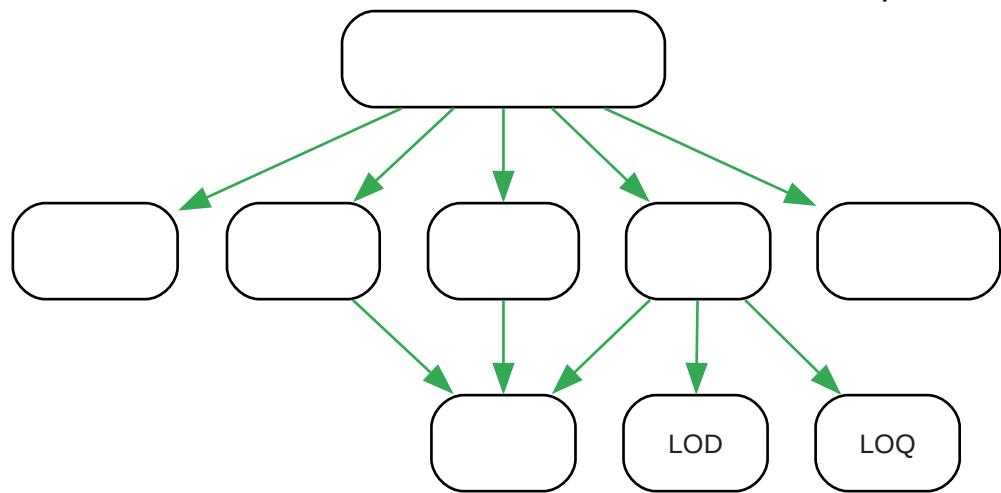
| Concentration | %RSD (n=6) |
|---------------|------------|
| 50 µg/mL      | 0.7%       |

Intermediate Precision (Inter-day Precision):

| Concentration | %RSD (n=6, 3 days) |
|---------------|--------------------|
| 50 µg/mL      | 1.3%               |

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Result    |
|-----------|-----------|
| LOD       | 0.2 µg/mL |
| LOQ       | 0.6 µg/mL |


## Robustness

The method's robustness was evaluated by intentionally varying key parameters.

| Parameter          | Variation         | %RSD of Peak Area |
|--------------------|-------------------|-------------------|
| Flow Rate          | $\pm 0.03$ mL/min | < 2.0%            |
| Column Temperature | $\pm 2$ °C        | < 2.0%            |
| Mobile Phase pH    | $\pm 0.2$         | < 2.0%            |

## Logical Relationship of Method Validation Parameters

ICH Method Validation Parameters Relationship



[Click to download full resolution via product page](#)

Caption: Interdependence of ICH validation parameters.

## Conclusion

The HILIC-based HPLC method described in this application note is a reliable, accurate, and robust method for the quantification of **creatinine monohydrate**. The method is straightforward to implement and has been validated according to ICH guidelines, demonstrating its suitability for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for professionals in the field.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [encyclopedia.pub](#) [encyclopedia.pub]
- 2. Creatine monohydrate | 6020-87-7 [chemicalbook.com]
- 3. [journals.physiology.org](#) [journals.physiology.org]
- 4. A novel reversed-phase HPLC method for the determination of urinary creatinine by pre-column derivatization with ethyl chloroformate: comparative studies with the standard Jaffé and isotope-dilution mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [tandfonline.com](#) [tandfonline.com]
- 6. [researchgate.net](#) [researchgate.net]
- 7. An eco-friendly hydrophilic interaction HPLC method for the determination of renal function biomarkers, creatinine and uric acid, in human fluids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of creatinine, uric and ascorbic acid in bovine milk and orange juice by hydrophilic interaction HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Creatine Monohydrate | C4H11N3O3 | CID 80116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [academic.oup.com](#) [academic.oup.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. [discovery.researcher.life](#) [discovery.researcher.life]
- 15. [youtube.com](#) [youtube.com]
- 16. [database.ich.org](#) [database.ich.org]

- To cite this document: BenchChem. [Application Note: Quantification of Creatinine Monohydrate by High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14218668#hplc-method-development-for-creatinine-monohydrate-quantification>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)